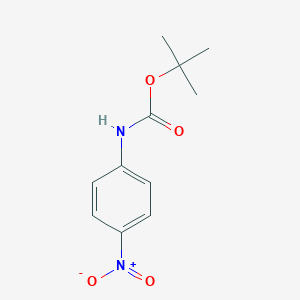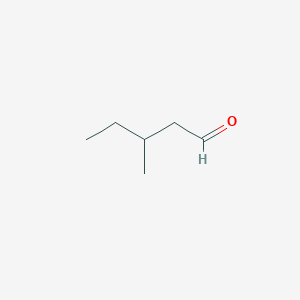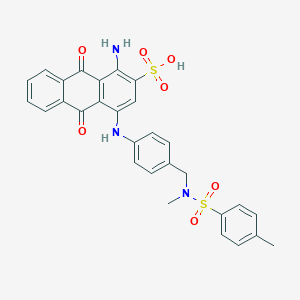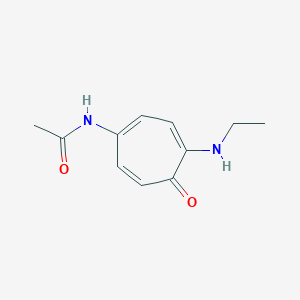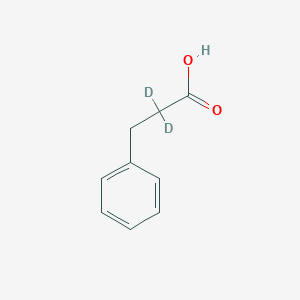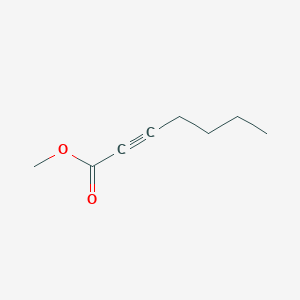
Methyl hept-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl hept-2-ynoate is a chemical compound that belongs to the family of alkynes. It is a colorless, oily liquid with a fruity odor. Methyl hept-2-ynoate has various applications in the field of scientific research, including as a reagent for organic synthesis, a flavoring agent, and a pheromone for insect control.
Mecanismo De Acción
Methyl hept-2-ynoate has been found to have various mechanisms of action, including as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Methyl hept-2-ynoate has also been found to have antimicrobial and antifungal properties.
Efectos Bioquímicos Y Fisiológicos
Methyl hept-2-ynoate has been found to have various biochemical and physiological effects, including as a potent inhibitor of acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synaptic cleft and cause various neurological effects. Methyl hept-2-ynoate has also been found to have cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl hept-2-ynoate has various advantages and limitations for lab experiments. One advantage is that it is a readily available reagent for organic synthesis. However, one limitation is that it can be toxic and hazardous to handle, and proper safety precautions must be taken.
Direcciones Futuras
There are various future directions for the use of methyl hept-2-ynoate in scientific research. One direction is the development of new synthetic methods for the production of methyl hept-2-ynoate and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for neurological disorders and cancer. Furthermore, the use of methyl hept-2-ynoate as a pheromone for insect control could be further explored.
Métodos De Síntesis
Methyl hept-2-ynoate can be synthesized through various methods, including the reaction of hept-2-yn-1-ol with methanesulfonyl chloride, the reaction of hept-2-yn-1-ol with methyl chloroformate, and the reaction of hept-2-yn-1-ol with trimethylsilyl trifluoromethanesulfonate.
Aplicaciones Científicas De Investigación
Methyl hept-2-ynoate has been widely used in scientific research as a reagent for organic synthesis. It can be used in the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. Methyl hept-2-ynoate has also been used as a flavoring agent in the food industry and as a pheromone for insect control.
Propiedades
Número CAS |
18937-78-5 |
|---|---|
Nombre del producto |
Methyl hept-2-ynoate |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
methyl hept-2-ynoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3 |
Clave InChI |
IATZLNCRIIUXJM-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)OC |
SMILES canónico |
CCCCC#CC(=O)OC |
Otros números CAS |
18937-78-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



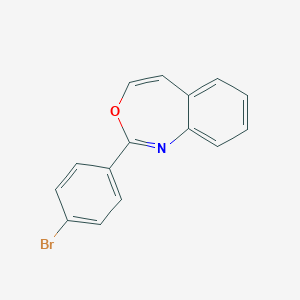

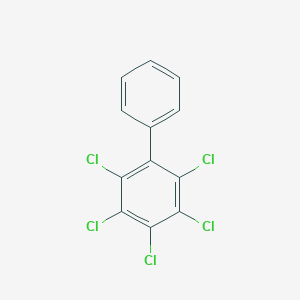
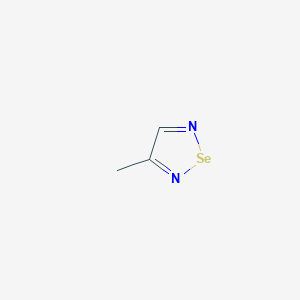
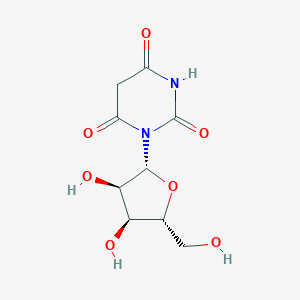
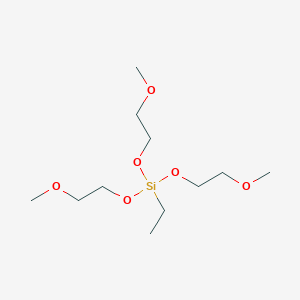
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
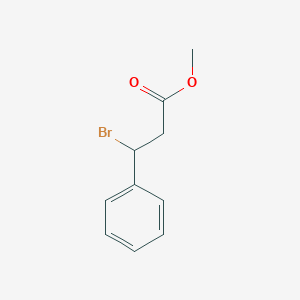
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
